molecular formula C9H19O5P B14006752 2-(Diethoxyphosphorylmethyl)-1,3-dioxane CAS No. 67730-29-4

2-(Diethoxyphosphorylmethyl)-1,3-dioxane

Cat. No.: B14006752
CAS No.: 67730-29-4
M. Wt: 238.22 g/mol
InChI Key: FUGGTGAAEQGATH-UHFFFAOYSA-N
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Description

2-(Diethoxyphosphorylmethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a diethoxyphosphorylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane typically involves the reaction of diethoxyphosphorylmethyl chloride with 1,3-dioxane in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxyphosphorylmethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethoxyphosphorylmethyl)-1,3-dioxane has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethoxyphosphorylmethyl)-1,3-dioxane involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the modification of enzyme active sites or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethoxyphosphorylmethyl)furan
  • 2-(Diethoxyphosphorylmethyl)benzene
  • 2-(Diethoxyphosphorylmethyl)pyridine

Uniqueness

2-(Diethoxyphosphorylmethyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to other similar compounds. The presence of the dioxane ring can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable tool in various research applications.

Properties

CAS No.

67730-29-4

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dioxane

InChI

InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-9-11-6-5-7-12-9/h9H,3-8H2,1-2H3

InChI Key

FUGGTGAAEQGATH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1OCCCO1)OCC

Origin of Product

United States

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